
2-(Methylthio)-3-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3-(piperidin-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a methylthio group at the second position of the pyridine ring and a piperidin-2-yl group at the third position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
2-(Methylthio)-3-(piperidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-(piperidin-2-yl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride)
Uniqueness
2-(Methylthio)-3-(piperidin-2-yl)pyridine is unique due to the presence of both a methylthio group and a piperidin-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-methylsulfanyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2S/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3 |
InChI Key |
OGQGLJPJGMZJOV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


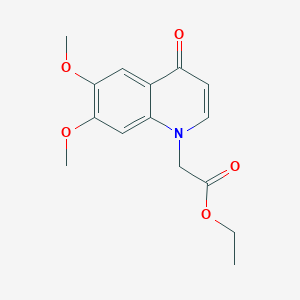

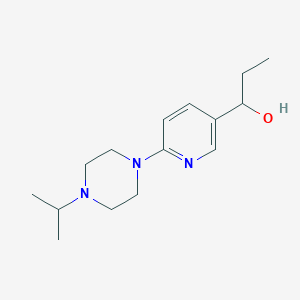


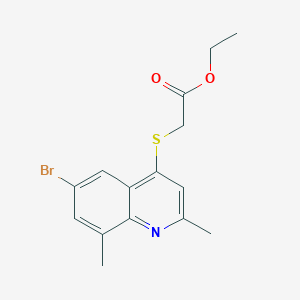
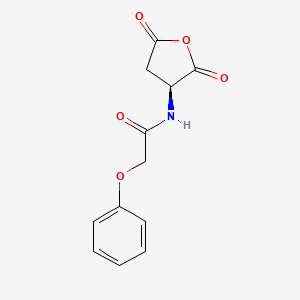


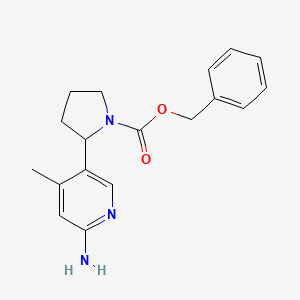

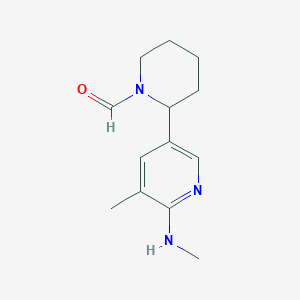
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)

